molecular formula C8H17NO2 B138260 Tert-butyl (3R)-3-aminobutanoate CAS No. 158849-23-1

Tert-butyl (3R)-3-aminobutanoate

Cat. No. B138260
CAS RN: 158849-23-1
M. Wt: 159.23 g/mol
InChI Key: BFFNZGWJTHWUMY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-aminobutanoate is a chemical compound that is used in various fields of research and industry. It is a part of the class of pyrrolidine carboxylic acid derivatives . It is a white or almost white powder .


Synthesis Analysis

The synthesis of tert-butyl (3R)-3-aminobutanoate can be achieved through various methods. For instance, it can be synthesized by the condensation of 3-aminopyrrolidine with tert-butyl bromoacetate . The final product can be obtained through acid hydrolysis and crystallization .


Molecular Structure Analysis

The molecular structure of tert-butyl (3R)-3-aminobutanoate can be determined using various analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

Tert-butyl (3R)-3-aminobutanoate can participate in various chemical reactions. For example, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads has been investigated . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .


Physical And Chemical Properties Analysis

Tert-butyl (3R)-3-aminobutanoate is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Research in Organic Chemistry

In organic chemistry research, Tert-butyl (3R)-3-aminobutanoate is used as a reagent in various chemical transformations. Its tert-butyl group is known for its unique reactivity pattern, which is beneficial in synthetic organic chemistry for creating new chemical entities .

Biocatalysis

The tert-butyl group’s unique structure allows for its application in biocatalytic processes. It can be used to modify enzymes or other proteins to enhance their stability or change their activity, which is useful in industrial biocatalysis .

Coordination Chemistry

Tert-butyl (3R)-3-aminobutanoate: can act as a ligand in coordination chemistry. It can bind to metal ions, forming complexes that are studied for their potential use in catalysis, magnetic materials, and as sensors.

Optoelectronics

The tert-butyl group affects electronic communication between redox units in certain compounds. This property is exploited in the field of optoelectronics, where Tert-butyl (3R)-3-aminobutanoate derivatives are investigated for their potential use in organic electronics and photonics .

Safety and Hazards

Tert-butyl (3R)-3-aminobutanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It may cause respiratory irritation .

Mechanism of Action

Target of Action

Tert-butyl (3R)-3-aminobutanoate is a complex compound that interacts with various targetsThe tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The mode of action of Tert-butyl (3R)-3-aminobutanoate is not fully understood. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is due to the crowded nature of the tert-butyl group, which can influence its interactions with other molecules

Biochemical Pathways

The tert-butyl group, a component of Tert-butyl (3R)-3-aminobutanoate, is known to be involved in various biochemical transformations. It has relevance in nature and its implication in biosynthetic and biodegradation pathways is well-documented . .

Result of Action

The tert-butyl group is known to exhibit a unique reactivity pattern, which can influence its interactions with other molecules and potentially lead to various cellular effects .

Action Environment

The action of Tert-butyl (3R)-3-aminobutanoate can be influenced by various environmental factors. For instance, the crowded nature of the tert-butyl group can influence its reactivity and interactions with other molecules . .

properties

IUPAC Name

tert-butyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNZGWJTHWUMY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R)-3-aminobutanoate

CAS RN

158849-23-1
Record name 1,1-Dimethylethyl (3R)-3-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158849-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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